molecular formula C7H13FO2 B13469160 3-Ethyl-2-fluoropentanoic acid

3-Ethyl-2-fluoropentanoic acid

Cat. No.: B13469160
M. Wt: 148.18 g/mol
InChI Key: RIIPCXZOODZHED-UHFFFAOYSA-N
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Description

3-Ethyl-2-fluoropentanoic acid is an organic compound with the molecular formula C7H13FO2 It is a derivative of pentanoic acid, where the hydrogen atom at the second carbon is replaced by a fluorine atom, and an ethyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-fluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of 3-ethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 3-ethylpentanoic acid in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct fluorination of 3-ethylpentanoic acid using elemental fluorine gas under controlled conditions. This process requires specialized equipment to handle the highly reactive fluorine gas safely.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-fluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of 3-ethyl-2-fluoropentanone.

    Reduction: Formation of 3-ethyl-2-fluoropentanol.

    Substitution: Formation of 3-ethyl-2-iodopentanoic acid.

Scientific Research Applications

3-Ethyl-2-fluoropentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluoropentanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the compound’s structural analogs.

Comparison with Similar Compounds

    3-Ethylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoropentanoic acid: Lacks the ethyl group, leading to variations in reactivity and applications.

    3-Fluoropentanoic acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.

Uniqueness: 3-Ethyl-2-fluoropentanoic acid is unique due to the combined presence of the ethyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

3-ethyl-2-fluoropentanoic acid

InChI

InChI=1S/C7H13FO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

RIIPCXZOODZHED-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(=O)O)F

Origin of Product

United States

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